2-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
2-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Starting Materials:
Reaction Conditions:
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of automated systems can further enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Oxidized derivatives of the triazole compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted triazole derivatives with new functional groups
Scientific Research Applications
2-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylate
- 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
- 2-fluorobenzyl 5-methyl-2H-1,2,3-triazole-4-carboxylate
Uniqueness
2-fluorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-fluorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c17-13-9-5-4-6-11(13)10-23-16(22)14-15(18)20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINSFFBJMAWIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24785603 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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